molecular formula C20H41NO2 B079611 2-Aminoethyl stearate CAS No. 10287-60-2

2-Aminoethyl stearate

Cat. No. B079611
CAS RN: 10287-60-2
M. Wt: 327.5 g/mol
InChI Key: GKZOXESZAALTKG-UHFFFAOYSA-N
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Description

2-Aminoethyl stearate, also known as Octadecanoic acid, 2-aminoethyl ester, is a chemical compound with the molecular formula C20H41NO2 . It has an average mass of 327.545 Da and a monoisotopic mass of 327.313721 Da .


Synthesis Analysis

The synthesis of 2-Aminoethyl stearate involves the ring-opening reaction of poly(succinimide) under mild reaction conditions with the assistance of readily available 2-aminoethyl amino acid . Another study mentioned the synthesis of a similar compound, polyaspartic acid-capped 2-aminoethylamino acid, as a green water treatment agent .


Molecular Structure Analysis

The molecular structure of 2-Aminoethyl stearate is characterized by its molecular formula C20H41NO2 . The exact mass of the compound is 327.31400 .


Physical And Chemical Properties Analysis

2-Aminoethyl stearate has a molecular weight of 327.55 . Its boiling point is predicted to be 421.3°C, and it has a predicted density of 0.895g/cm3 .

Scientific Research Applications

  • Nucleating Agents in Polymer Crystallization : The use of stearate compounds, including sodium stearate, in promoting the crystallization of poly(trimethylene terephthalate) (PTT) is explored. These compounds are effective nucleating agents and improve the crystallization rate of PTT, which is crucial for engineering thermoplastics applications (Zhang, 2004).

  • Degradation of Polyethylene : Research on transition metal stearates, including iron and cobalt stearates, has shown that these compounds act as pro-oxidants in polyethylene, leading to photo-oxidative and thermo-oxidative degradation. This finding is significant in understanding the aging and degradation processes of polyethylene materials (Roy, Surekha, Raman, & Rajagopal, 2009).

  • Antimicrobial Properties : The study of copper(II) stearate complexes with 2-aminobenzothiazoles, which display surface-active properties, indicates their potential applications in agrochemical industries as dispersing agents, foaming, and wetting agents. These complexes might also have antimicrobial properties (Mathur, Heda, Mathur, & Saxena, 2011).

  • Enhancement of Lithium-Ion Battery Performance : Amino-functionalized compounds like N-SiO2, used in coating polyethylene separators, enhance the performance of lithium-ion batteries. These coatings improve wettability by liquid electrolytes and thermal stability, suggesting applications in battery technology (Cho, Jung, Lee, & Kim, 2017).

  • Synthesis of Therapeutic Oligonucleotides : The 2-(N-formyl-N-methyl)aminoethyl group has been used in solid-phase synthesis of oligonucleotides, indicating its potential application in therapeutic oligonucleotide preparation (Grajkowski, Wilk, Chmielewski, Phillips, & Beaucage, 2001).

  • Use in Cosmetic Products : 2-Ethylhexyl stearate, a bio-lubricant, is used in various cosmetic products. Its synthesis through biocatalyzed esterification indicates its significance in the cosmetic industry (Gawas & Rathod, 2020).

  • Soybean Oil Modification : Mutations in the SACPD-C gene in soybeans result in elevated stearic acid levels, demonstrating its potential in developing new soybean cultivars with increased stearic acid for various industrial and food applications (Carrero‐Colón, Abshire, Sweeney, Gaskin, & Hudson, 2014).

properties

IUPAC Name

2-aminoethyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h2-19,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZOXESZAALTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145552
Record name 2-Aminoethyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoethyl stearate

CAS RN

10287-60-2
Record name Octadecanoic acid, 2-aminoethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoethyl stearate
Source ChemIDplus
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Record name 2-Aminoethyl stearate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminoethyl stearate
Source European Chemicals Agency (ECHA)
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Record name 2-AMINOETHYL STEARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JR Trowbridge, RA Falk, IJ Krems - The Journal of Organic …, 1955 - ACS Publications
… (7) havereported a closely analogous reaction of stearic monoethanolamide to yield the hydrochloride of 2-aminoethyl stearate. Transformations of this type have generally been carried …
Number of citations: 41 pubs.acs.org

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